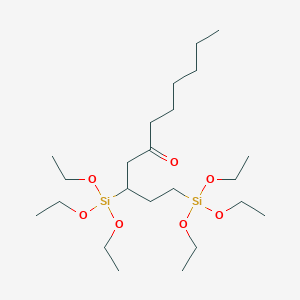
1,3-Bis(triethoxysilyl)undecan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(triethoxysilyl)undecan-5-one is an organosilicon compound with the molecular formula C23H50O7Si2 This compound is characterized by the presence of two triethoxysilyl groups attached to an undecane backbone with a ketone functional group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(triethoxysilyl)undecan-5-one typically involves the reaction of triethoxysilane with an appropriate precursor under controlled conditions. One common method involves the hydrosilylation of an alkyne or alkene precursor with triethoxysilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1,3-Bis(triethoxysilyl)undecan-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The triethoxysilyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the triethoxysilyl groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1,3-Bis(triethoxysilyl)undecan-5-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique chemical properties make it useful in the development of biomaterials and drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its excellent adhesion and durability properties.
作用機序
The mechanism of action of 1,3-Bis(triethoxysilyl)undecan-5-one involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are catalyzed by acids or bases and result in the formation of a stable silicon-oxygen-silicon network. The ketone group can also participate in various chemical transformations, further enhancing the compound’s reactivity.
類似化合物との比較
1,3-Bis(triethoxysilyl)undecan-5-one can be compared with other similar organosilicon compounds, such as:
1,3-Bis(trimethoxysilyl)undecan-5-one: Similar structure but with trimethoxysilyl groups instead of triethoxysilyl groups.
1,3-Bis(triethoxysilyl)octane-5-one: Similar structure but with an octane backbone instead of an undecane backbone.
1,3-Bis(triethoxysilyl)hexane-5-one: Similar structure but with a hexane backbone instead of an undecane backbone.
The uniqueness of this compound lies in its specific combination of triethoxysilyl groups and the undecane backbone, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
875294-63-6 |
|---|---|
分子式 |
C23H50O7Si2 |
分子量 |
494.8 g/mol |
IUPAC名 |
1,3-bis(triethoxysilyl)undecan-5-one |
InChI |
InChI=1S/C23H50O7Si2/c1-8-15-16-17-18-22(24)21-23(32(28-12-5,29-13-6)30-14-7)19-20-31(25-9-2,26-10-3)27-11-4/h23H,8-21H2,1-7H3 |
InChIキー |
RHIPRQHLXFBDBC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)CC(CC[Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)

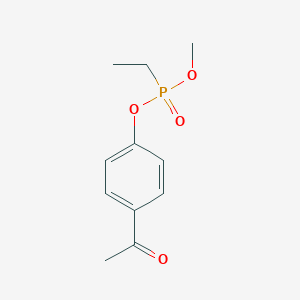

![Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate](/img/structure/B14203603.png)
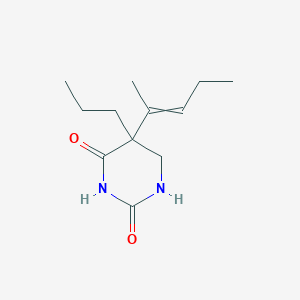
![2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol](/img/structure/B14203618.png)
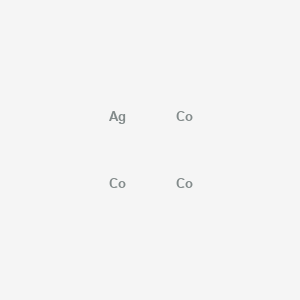
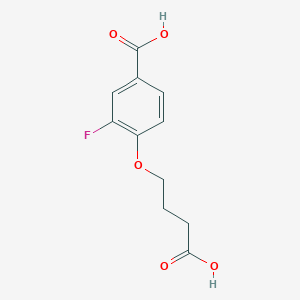
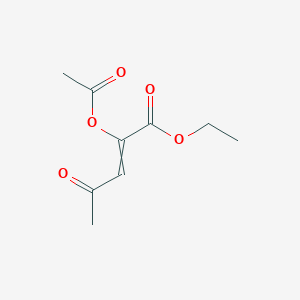


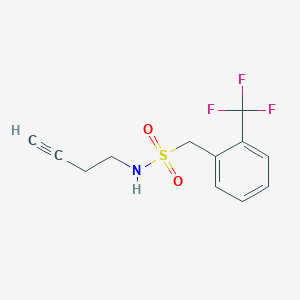
![2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole](/img/structure/B14203699.png)
